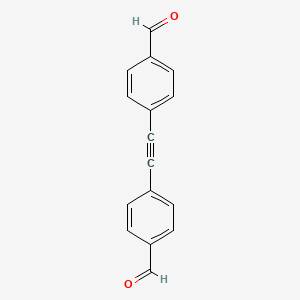

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

Overview

Description

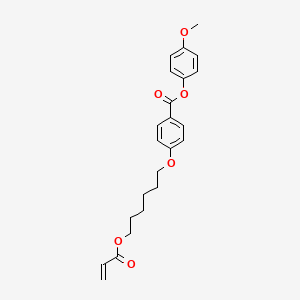

4,4’-(Ethyne-1,2-diyl)dibenzaldehyde (CAS number 84907-55-1) is a diphenylacetylene derivative capped with two aldehyde functional groups . It is used for the preparation of an imine-linkage dual-pore covalent organic framework (COF) with ethylenetetraaniline . It also finds application in the synthesis of fluorescent macromolecules with a fluorescence quantum yield of 32% .

Synthesis Analysis

The synthesis of this ethynyl-linked boron dipyrromethene involves a Rothmund reaction between 4,4’-(ethyne-1,2-diyl)dibenzaldehyde and a pyrrole derivative, followed by boron complexation .

Molecular Structure Analysis

The molecular structure of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde consists of a diphenylacetylene core capped with two aldehyde functional groups . The chemical formula is C16H10O2 .

Chemical Reactions Analysis

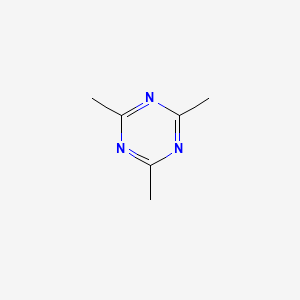

4,4’-(Ethyne-1,2-diyl)dibenzaldehyde reacts with trimethyltriazine to produce COFs that are used in photocatalytic reaction for H2O2 production . It is also employed for the preparation of an imine-linkage dual-pore COF with ethylenetetraaniline .

Physical And Chemical Properties Analysis

4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is a yellow powder . The molecular weight is 234.25 g/mol .

Scientific Research Applications

Application in Synthesis and Characterization

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde has been utilized in the synthesis of various chemical compounds. For example, it has been used in the preparation of hexaphenylbenzene derivatives bearing two aldehyde groups, which were then converted into bismalonates and used for producing equatorial fullerene bisadducts (Figueira-Duarte et al., 2009). Additionally, it has been employed in the synthesis of novel dialdehydes based on the SN2 reaction of aromatic aldehyde (Alasmi & Merza, 2017).

In Crystallography

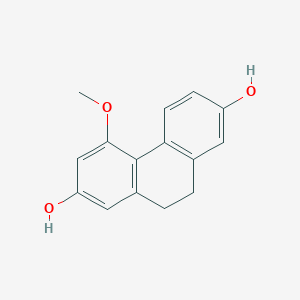

The compound has been the subject of crystallographic studies to understand its structural properties. A study identified a new crystalline form of 4,4'-(ethylenedioxy)dibenzaldehyde and examined its crystal structure using low-temperature X-ray diffraction data (Tewari et al., 2007).

In Advanced Material Development

This compound is used in developing advanced materials. For instance, its derivatives have been synthesized for studying aggregation-induced emission features and mechanochromic performance (Zhang et al., 2016). Another study used derivatives of this compound in the construction of covalent organic frameworks (COFs) for creating 3D woven structures with potential applications in areas like catalysis and separation (Liu et al., 2018).

In Catalysis

It has also found applications in catalysis. For example, the synthesis of dihydropyridines using various benzaldehydes, including derivatives of this compound, has been carried out using alkaline carbons as catalysts (Perozo-Rondón et al., 2006).

In Chemical Sensing

A study designed a novel fluorescent polymer sensor using a derivative of this compound for the selective detection of trivalent metal ions (Wang et al., 2013).

In Organic Chemistry

It plays a role in organic chemistry, as seen in studies focusing on the synthesis of various organic compounds, such as the production of methylbenzaldehydes from ethanol (Moteki et al., 2016) and the synthesis of CoII, NiII, and CdII complexes with N2O2 donor ligands (Sibous et al., 2010).

Mechanism of Action

Safety and Hazards

The safety information for 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

Future Directions

properties

IUPAC Name |

4-[2-(4-formylphenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJKYSQCRNPJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556858 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84907-55-1 | |

| Record name | 4,4′-(1,2-Ethynediyl)bis[benzaldehyde] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84907-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)